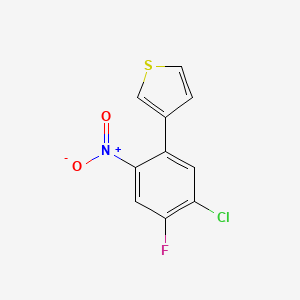

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene

Description

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene is a substituted thiophene derivative characterized by a thiophene ring functionalized with a phenyl group bearing chloro (Cl), fluoro (F), and nitro (NO₂) substituents. This compound belongs to the broader class of thiophene-based heterocycles, which are renowned for their electronic tunability and applications in organic electronics, pharmaceuticals, and materials science . The nitro group, a strong electron-withdrawing substituent, significantly impacts the compound’s electronic properties, while the halogen atoms (Cl and F) enhance stability and influence intermolecular interactions.

Properties

Molecular Formula |

C10H5ClFNO2S |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

3-(5-chloro-4-fluoro-2-nitrophenyl)thiophene |

InChI |

InChI=1S/C10H5ClFNO2S/c11-8-3-7(6-1-2-16-5-6)10(13(14)15)4-9(8)12/h1-5H |

InChI Key |

YYDZUJVDRBDMNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of the Substituted Phenyl Precursor

The synthesis generally begins with preparing or obtaining the 5-chloro-4-fluoro-2-nitrophenyl moiety or its suitable precursor such as 4-chloro-2-fluoro-5-nitroacetophenone or related intermediates.

- A patented method describes the preparation of 4-chloro-2-fluoro-5-nitroacetophenone starting from m-fluoroaniline via a sequence including acetylation, Friedel-Crafts acylation, hydrolysis, Sandmeyer reaction, and nitration. This approach addresses challenges in raw material availability and cost by using m-fluoroaniline as a starting material.

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Acetylation | m-fluoroaniline, acetic acid, acetic anhydride | 3-Fluoroacetanilide |

| 2 | Friedel-Crafts Acylation | AlCl3, acetyl chloride or equivalent | Acetylated intermediate |

| 3 | Hydrolysis | Acidic or basic hydrolysis | Deprotected intermediate |

| 4 | Sandmeyer Reaction | Diazonium salt formation, CuCl or related catalyst | 4-Chloro-2-fluoro intermediate |

| 5 | Nitration | Mixed acid nitration | 4-Chloro-2-fluoro-5-nitroacetophenone |

This sequence provides the nitro-substituted chloro-fluoro aromatic ketone that can be further transformed.

Formation of the Thiophene-Substituted Product

The key step involves coupling the prepared substituted phenyl intermediate with thiophene or thiophene derivatives.

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination are commonly employed for aryl-thiophene bond formation. For example, 2,3-dibromothiophene can be converted to 3-bromo-2-(2-bromophenyl)thiophene, which undergoes further transformations to yield thiophene-containing heterocycles.

Cadogan cyclization and deoxygenation strategies using triethyl phosphite have been applied to nitro-substituted aromatic precursors to form heterocyclic rings containing thiophene units, indicating the versatility of nitro groups in synthetic routes.

Detailed Example Procedure

A representative synthetic procedure adapted from the literature for a related nitro-substituted arylthiophene involves:

- Starting from 5-bromo-2-nitrophenyl derivative and a thiophene boronic acid or halide.

- Using Pd(PPh3)2Cl2 and CuI as catalysts in tetrahydrofuran (THF) with triethylamine as base under inert atmosphere.

- Stirring at room temperature or elevated temperature until completion monitored by TLC.

- Work-up includes aqueous quenching, organic extraction, drying over anhydrous sodium sulfate, concentration, and purification by flash chromatography.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure of intermediates and final products.

- ^1H NMR and ^13C NMR chemical shifts correspond to aromatic protons and carbons of the substituted phenyl and thiophene rings.

- Fluorine substitution is verified by ^19F NMR signals.

- Mass spectrometry confirms molecular weight and fragmentation patterns.

- Typical purification involves silica gel flash chromatography with hexane/ethyl acetate mixtures as eluents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups to the thiophene ring, potentially altering its electronic properties.

Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary, but often include interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Poly[3-(6-chlorohexyl)thiophene] and Poly[3-(6-bromohexyl)thiophene]

- Substituents : Chlorohexyl (Cl-C₆H₁₂) vs. bromohexyl (Br-C₆H₁₂) chains.

- Key Findings: These polymers, synthesized under identical conditions, exhibited divergent molar masses and regioregularity. Poly[3-(6-chlorohexyl)thiophene] showed higher regioregularity (determined via ¹H-NMR) compared to its brominated counterpart, attributed to steric and electronic differences between Cl and Br . This could enhance charge-carrier mobility in electronic devices but may reduce solubility in organic solvents .

| Property | Poly[3-(6-chlorohexyl)thiophene] | Poly[3-(6-bromohexyl)thiophene] | 3-(5-Cl-4-F-2-NO₂-phenyl)thiophene (Expected) |

|---|---|---|---|

| Regioregularity | High | Moderate | Likely high (small substituents) |

| Molar Mass | ~20 kDa | ~15 kDa | Not reported |

| Electronic Application | OFETs, OSCs | OFETs, OSCs | Potential for OSCs, OLEDs |

2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide

- Substituents : Methyl, isopropyl, and chlorophenyl groups.

- Key Findings: This derivative demonstrated antimicrobial and antifungal activities, attributed to the chlorophenyl and carboxamide groups enhancing membrane penetration . Comparison with Target Compound: The target lacks a carboxamide group but includes nitro and fluoro substituents.

4-(2-Chlorophenyl)-3-chlorosulfonyl-5-trifluoromethyl-thiophene-2-carboxylic acid methyl ester

- Substituents : Chlorophenyl, chlorosulfonyl, and trifluoromethyl groups.

- Key Findings: This compound’s stability and reactivity are influenced by electron-withdrawing groups (Cl, CF₃), making it a candidate for corrosion inhibition and agrochemical synthesis . This could limit its utility in certain catalytic processes compared to CF₃-containing analogs .

Thiophene Derivatives in Organic Electronics

- Substituents : Alkyl chains, halogens, and electron-donating/withdrawing groups.

- Key Findings :

- Thiophenes with alkyl chains (e.g., 3-hexylthiophene) exhibit high solubility and moderate charge mobility, ideal for solution-processed organic solar cells (OSCs) .

- Halogenated thiophenes (e.g., fluorinated derivatives) show improved air stability due to reduced oxidation susceptibility .

- Comparison with Target Compound : The nitro group in the target compound may lower solubility but enhance electron affinity, making it suitable for electron-transport layers in OLEDs. However, its lack of long alkyl chains could limit processability compared to alkylated analogs .

Critical Analysis of Substituent Effects

- Nitro Group (NO₂): Strong electron-withdrawing effect enhances electronic conductivity but reduces solubility. May confer pharmacological activity (e.g., antimicrobial) but requires experimental validation .

- Halogens (Cl, F) :

- Phenyl Ring :

- Enhances π-π stacking in solid-state applications, beneficial for charge transport in OSCs and OFETs .

Biological Activity

3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H6ClF2N3O2S |

| Molecular Weight | 281.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

Antitumor Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antitumor properties. A study by Sivaramakarthikeyan et al. demonstrated that thiophene analogues possess the ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that thiophene derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics . The presence of halogen substituents, such as chlorine and fluorine, has been correlated with enhanced antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has demonstrated anti-inflammatory properties. In experimental models, it significantly reduced inflammation markers and exhibited comparable effects to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation, such as cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs) .

- Induction of Apoptosis : By activating apoptotic pathways, this compound can lead to programmed cell death in cancer cells, thus inhibiting tumor progression .

- Modulation of Signaling Pathways : It may affect various signaling pathways, including those regulating cell proliferation and survival, such as the EGFR pathway .

Case Studies

- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines, revealing that this compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potent antitumor activity .

- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic methodologies for preparing 3-(5-Chloro-4-fluoro-2-nitrophenyl)thiophene in research settings?

Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene and aryl moieties. Key steps include:

- Halogenation/Nitration : Introduction of Cl, F, and NO₂ groups via electrophilic aromatic substitution under controlled conditions (e.g., using HNO₃/H₂SO₄ for nitration and Cl₂ or F₂ gas for halogenation).

- Coupling Reactions : Suzuki-Miyaura or Ullmann coupling to attach the substituted phenyl group to the thiophene ring. Reactions are performed under inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography or recrystallization to isolate the product. Low solubility may require polar aprotic solvents like N-methylpyrrolidone (NMP) .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Multinuclear NMR : ¹⁹F and ¹³C NMR are critical for resolving overlapping signals from Cl/F/NO₂ groups. For example, ¹⁹F NMR can distinguish between ortho/para fluorine environments .

- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and confirms regiochemistry of substituents. Low solubility may necessitate slow evaporation from DMSO/CHCl₃ mixtures .

- Elemental Analysis : Validates purity (>95%) and stoichiometry, especially when NMR is ambiguous due to paramagnetic impurities .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when encountering low solubility during synthesis?

Methodological Answer:

- Solvent Selection : Use high-boiling polar solvents (e.g., DMF, NMP) to enhance solubility at elevated temperatures (80–120°C) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by enhancing mixing and heat transfer .

- Derivatization : Introduce temporary solubilizing groups (e.g., tert-butyl esters) that can be removed post-synthesis .

Q. Table: Solvent Optimization Strategies

| Solvent | Temperature (°C) | Yield Improvement |

|---|---|---|

| DMF | 100 | ~20% |

| NMP | 120 | ~35% |

| THF | 80 | <10% |

Q. What strategies are recommended for resolving discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra (e.g., via Gaussian or ORCA software). Compare calculated vs. experimental shifts to identify misassignments .

- Cross-Technique Validation : Correlate NMR data with X-ray structures to confirm substituent orientation. For example, NOE effects in NMR can validate spatial proximity of Cl/F groups .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .

Q. How does the electronic environment of the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl/F/NO₂ groups reduce electron density on the thiophene ring, directing reactivity toward nucleophilic aromatic substitution (NAS) rather than electrophilic pathways. Key considerations:

- Activation for Coupling : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to stabilize intermediates in Suzuki-Miyaura reactions .

- Substituent Effects : Meta-directing NO₂ groups may hinder coupling at specific positions, requiring protecting groups (e.g., Boc) for regioselective synthesis .

Q. How can researchers address instability of this compound under ambient conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.